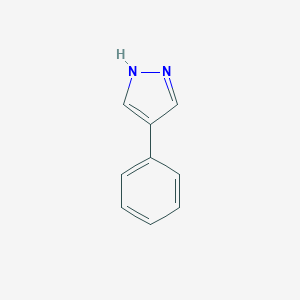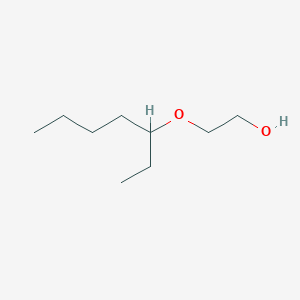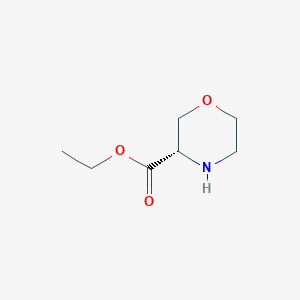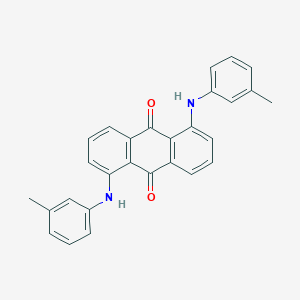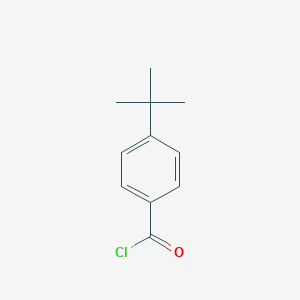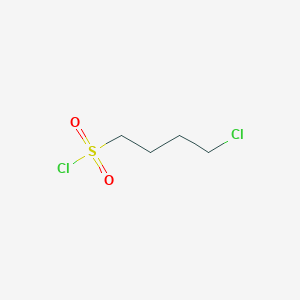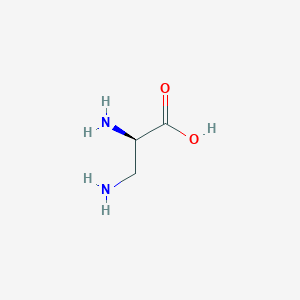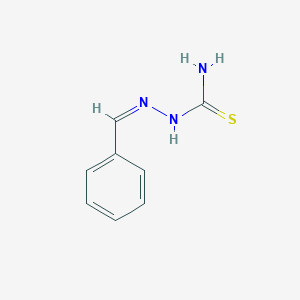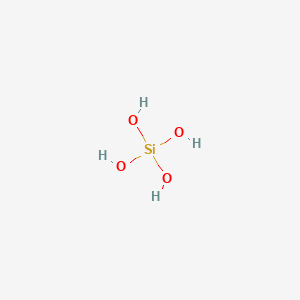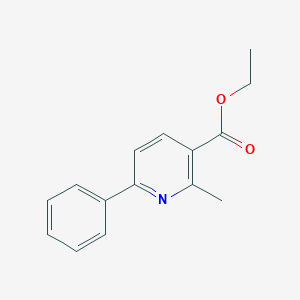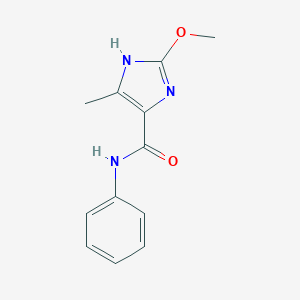
1-Benzylcyclohexan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives is a topic of interest in several studies. For instance, the microbial dihydroxylation of benzoic acid using Alcaligenes eutrophus strain B9 leads to the production of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, which can undergo various oxidative and rearrangement reactions to yield a broad array of functionalized cyclohexanecarboxylic acid derivatives . Another study describes the synthesis of benzothiophene derivatives through heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which are obtained from alkynylation of 2-mercaptobenzaldehydes or ketones . Additionally, the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol is reported, showcasing a novel strategy involving the treatment with PPh(3).HBr followed by aldehydes in the presence of a base .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is a key focus in some studies. For example, the crystal structure of cis-1-benzylidene-1,2,3,4-tetrahydronaphthalene reveals an unexpected conformation of the cyclohexenylidene ring, which is determined to have an unusual envelope conformation . This highlights the complexity and diversity of cyclohexane-related molecular structures.
Chemical Reactions Analysis
Chemical reactions involving cyclohexane derivatives are diverse. The photochemical and acid-catalyzed rearrangements of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one result in various products, including phenols and cyclopentenones, through different reaction pathways . Moreover, the synthesis and isolation of 1-cyclohex-1,2-dien-1-ylbenzene from iodocyclohexenylbenzenes involve reactions with KOtBu and trapping reagents to afford cyclo-adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their functional groups and molecular structure. For instance, the metabolites of ciglitazone, which possess hydroxy or oxo moieties on the cyclohexane ring, exhibit varying degrees of antidiabetic activity, with one metabolite showing extremely potent effects . This indicates that even small changes in the molecular structure can significantly impact the biological activity and properties of these compounds.
Applications De Recherche Scientifique
Experimental Design and Optimization : The synthesis of benzyl-1-cyclopentan-1-ol, a similar compound, was optimized using experimental design methods. This approach is significant in modern industrial research, enhancing knowledge in synthetic techniques and scientific rigor (Bouzidi & Gozzi, 2008).
Synthesis Techniques : Research has been conducted on the preparation of α-tetralones from benzocyclobutenones, involving sequential thermal electrocyclic reactions. This method includes the use of compounds like 1-Alkenylbenzocyclobuten-1-ols, which are closely related to 1-Benzylcyclohexan-1-ol (Hickman, Wallace, & Wardleworth, 1991).
Reactions Involving Benzene Oxide : Studies on the reactions of benzene oxide with thiols, including glutathione, provide insights into the metabolism of benzene and its derivatives. These reactions are crucial for understanding the chemical behavior of similar compounds (Henderson et al., 2005).
Antimicrobial Applications : Aminomethoxy derivatives of 1-benzylthiohexane, a compound related to 1-Benzylcyclohexan-1-ol, have been studied for their antimicrobial properties as additives for lubricating oils. These derivatives effectively suppress the growth of bacteria and fungi (Mamedbeili et al., 2011).
Enzymatic Transesterification : Research on 1-amino-2-cyclohexene-3-ols, similar in structure to 1-Benzylcyclohexan-1-ol, involves enzymatic transesterification. This process achieves optical resolution of specific compounds, highlighting its importance in stereoselective chemical synthesis (Kresze & Sabuni, 1987).
Palladium-Catalyzed Synthesis : The palladium-catalyzed synthesis of benzothiophene derivatives showcases the utility of similar compounds in forming complex chemical structures (Gabriele et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-benzylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACZRZMOTSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173072 | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclohexan-1-ol | |
CAS RN |
1944-01-0 | |
| Record name | 1-(Phenylmethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1944-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzylcyclohexanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different reaction products observed when 1-benzylcyclohexanol is used as an alkylating agent in Friedel-Crafts alkylation of benzene? How do the reaction conditions and catalysts influence the product distribution?
A1: The research paper "Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1‐Benzyl‐ and 1‐Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts" [] investigates the alkylation of benzene with 1-benzylcyclohexanol under different reaction conditions. The study reveals that the choice of catalyst significantly impacts the product distribution:
- AlCl3/CH3NO2 catalyst: Predominantly yields 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 79%) and cyclohexyldiphenylmethane (10, 21%) [].
- H2SO4 catalyst: Leads to a more diverse product mixture, including 1-benzylcyclohexene (5, 47.5%), 2,3-benzobicyclo[3.3.1]nona-2-ene (8, 8%), cyclohexyldiphenylmethane (10, 21.5%), 1-cyclopentyl-1,2-diphenylethane (12, 18%), and 1-benzyl-1-phenylcyclohexene (13, 4%) [].
Q2: How does the structure of the alcohol used for alkylation, specifically comparing 1-benzylcyclohexanol and 1-phenylcyclohexanol, affect the outcome of the Friedel-Crafts alkylation reaction?
A2: The study [] also investigates the alkylation of benzene with 1-phenylcyclohexanol, a structural isomer of 1-benzylcyclohexanol, under the same reaction conditions. Interestingly, regardless of the catalyst used (AlCl3/CH3NO2 or H2SO4), the sole product obtained is 1-(1-phenylcyclohexyl)-2-phenylcyclohexene (17) []. This result suggests that even a subtle structural difference in the starting alcohol can dramatically alter the reaction pathway, likely due to differences in carbocation stability and rearrangement possibilities during the reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

